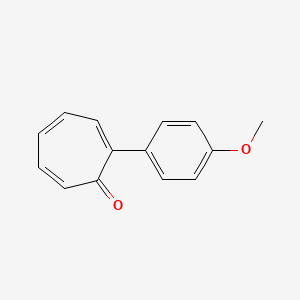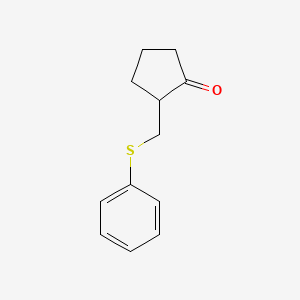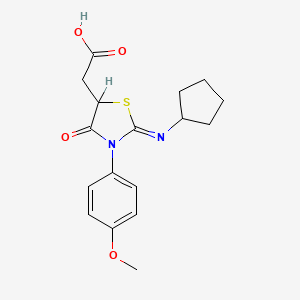
2-(Cyclopentylimino)-3-(4-methoxyphenyl)-4-oxo-5-thiazolidineacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Cyclopentylimino)-3-(4-methoxyphenyl)-4-oxo-5-thiazolidineacetic acid is a complex organic compound that features a thiazolidine ring, a cyclopentyl group, and a methoxyphenyl group
Méthodes De Préparation
The synthesis of 2-(Cyclopentylimino)-3-(4-methoxyphenyl)-4-oxo-5-thiazolidineacetic acid typically involves multiple steps. One common synthetic route includes the reaction of 4-methoxybenzaldehyde with cyclopentylamine to form an imine intermediate. This intermediate then undergoes a cyclization reaction with thiazolidine-4-carboxylic acid under specific conditions to yield the desired compound. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.
Analyse Des Réactions Chimiques
2-(Cyclopentylimino)-3-(4-methoxyphenyl)-4-oxo-5-thiazolidineacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the carbonyl group to an alcohol.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the thiazolidine ring and formation of corresponding carboxylic acids and amines.
Applications De Recherche Scientifique
2-(Cyclopentylimino)-3-(4-methoxyphenyl)-4-oxo-5-thiazolidineacetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-(Cyclopentylimino)-3-(4-methoxyphenyl)-4-oxo-5-thiazolidineacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thiazolidine ring and imine group may facilitate binding to active sites of enzymes, potentially inhibiting or modulating their activity. The methoxyphenyl group can enhance the compound’s affinity for hydrophobic pockets within proteins, contributing to its biological effects.
Comparaison Avec Des Composés Similaires
Similar compounds to 2-(Cyclopentylimino)-3-(4-methoxyphenyl)-4-oxo-5-thiazolidineacetic acid include other thiazolidine derivatives and imine-containing compounds. For example:
Thiazolidine-4-carboxylic acid: A simpler thiazolidine derivative used in various synthetic applications.
Cyclopentylamine: A compound with a cyclopentyl group that can form imines with aldehydes and ketones.
4-Methoxybenzaldehyde: A precursor in the synthesis of various methoxyphenyl derivatives.
The uniqueness of this compound lies in its combination of these functional groups, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
39964-49-3 |
|---|---|
Formule moléculaire |
C17H20N2O4S |
Poids moléculaire |
348.4 g/mol |
Nom IUPAC |
2-[2-cyclopentylimino-3-(4-methoxyphenyl)-4-oxo-1,3-thiazolidin-5-yl]acetic acid |
InChI |
InChI=1S/C17H20N2O4S/c1-23-13-8-6-12(7-9-13)19-16(22)14(10-15(20)21)24-17(19)18-11-4-2-3-5-11/h6-9,11,14H,2-5,10H2,1H3,(H,20,21) |
Clé InChI |
VODTVAFNONGWDG-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)N2C(=O)C(SC2=NC3CCCC3)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


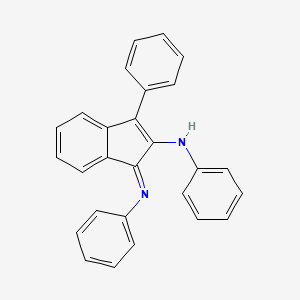

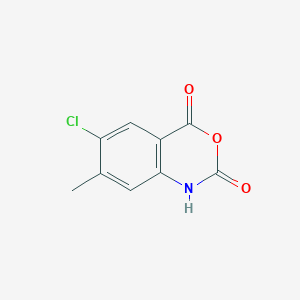
![7-{[(2-Hexyldecyl)oxy]methyl}pentadecane](/img/structure/B14660223.png)
![3-[4-(Hexadecyloxy)phenyl]prop-2-enoic acid](/img/structure/B14660231.png)
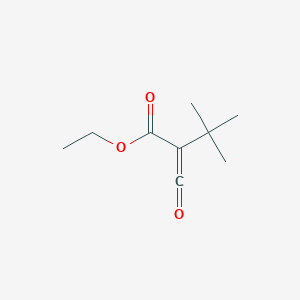
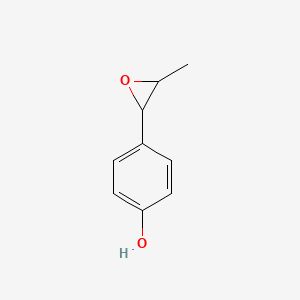



![Bis[4-(dimethylamino)-3,5-dimethylphenyl]methanone](/img/structure/B14660267.png)
![1-[Acetyl(methyl)amino]penta-1,3-dien-3-yl acetate](/img/structure/B14660270.png)
